6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester
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Overview
Description
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H19BBrFO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a solid at room temperature and is typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 6-bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and transition metal catalysts (e.g., Pd/C).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding aryl or vinyl compound.
Scientific Research Applications
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. The methoxymethoxy group also provides additional functionalization options .
Properties
IUPAC Name |
2-[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-7-10(12(11)17)19-8-18-5/h6-7H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWNGWBHCYKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCOC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BBrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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